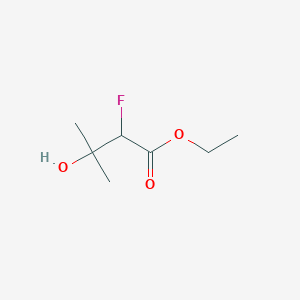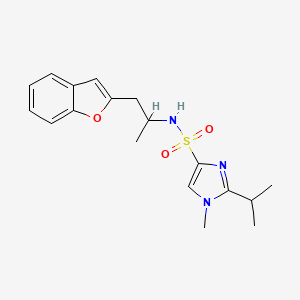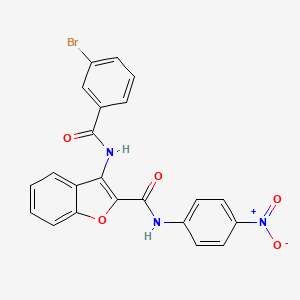
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate is an organic compound with the molecular formula C7H13FO3 It is a fluorinated ester, which means it contains a fluorine atom attached to an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-fluoroacetoacetate with a suitable alcohol under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Ethyl 2-fluoroacetoacetate and an alcohol (e.g., ethanol).
Reaction Conditions: Acidic catalyst (e.g., sulfuric acid), reflux temperature.
Procedure: The starting materials are mixed and heated under reflux with the acidic catalyst. The reaction mixture is then cooled, and the product is isolated through distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of ethyl 2-fluoro-3-oxo-3-methylbutanoate.
Reduction: Formation of ethyl 2-fluoro-3-hydroxy-3-methylbutanol.
Substitution: Formation of ethyl 2-amino-3-hydroxy-3-methylbutanoate or ethyl 2-thio-3-hydroxy-3-methylbutanoate.
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-fluoro-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to increased biological activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate can be compared to other fluorinated esters and hydroxyl-containing compounds:
Ethyl 2-hydroxy-3-methylbutanoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Ethyl 2-fluoro-3-oxo-3-methylbutanoate:
Ethyl 2-fluoro-3-hydroxy-4,4-dimethoxy-3-methylbutanoate: Contains additional methoxy groups, which can influence its chemical behavior and interactions.
This compound stands out due to its unique combination of a fluorine atom, hydroxyl group, and ester functionality, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 2-fluoro-3-hydroxy-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO3/c1-4-11-6(9)5(8)7(2,3)10/h5,10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBWJTCTOSIJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2926648.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2926650.png)
![N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2926653.png)

![7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2926655.png)
![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B2926656.png)

![(Z)-2-((1S,4S,7R)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)hydrazinecarboximidamide hydrochloride](/img/structure/B2926661.png)
![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2926664.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine](/img/structure/B2926668.png)
![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)

